[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate
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Overview
Description
Tricolorin A is a bioactive resin glycoside known for its herbicidal properties.
Preparation Methods
Tricolorin A can be synthesized through interrupted Pummerer reaction-mediated glycosylation and one-pot relay glycosylation. The stepwise synthesis adopts a [2 + 2] assembly sequence, efficiently constructing all glycosidic bonds . The one-pot synthesis employs a relay glycosylation strategy, sequentially connecting two different glycosidic bonds with only one equivalent of an external activator .
Chemical Reactions Analysis
Tricolorin A undergoes various chemical reactions, including glycosylation. The interrupted Pummerer reaction-mediated glycosylation is a key reaction in its synthesis . Common reagents used in these reactions include glycosyl donors and acceptors, along with activators for the glycosylation process . The major products formed from these reactions are glycosidic bonds, which are crucial for the bioactivity of Tricolorin A .
Scientific Research Applications
Tricolorin A has been extensively studied for its herbicidal properties. It acts as a pre- and post-emergence plant growth inhibitor, displaying broad-spectrum weed control . It inhibits the germination of both monocotyledonous and dicotyledonous seeds and reduces dry plant biomass .
Mechanism of Action
The mechanism of action of Tricolorin A involves inhibiting seed respiration and photosynthesis, leading to reduced plant growth . It targets respiration pathways, making it an effective herbicide . In medicine, it may act as an osmotic laxative by increasing water elimination and peristalsis in the intestine .
Comparison with Similar Compounds
Properties
Molecular Formula |
C50H86O21 |
---|---|
Molecular Weight |
1023.2 g/mol |
IUPAC Name |
[2-methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3 |
InChI Key |
DWBKNMQALHFQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O |
Origin of Product |
United States |
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